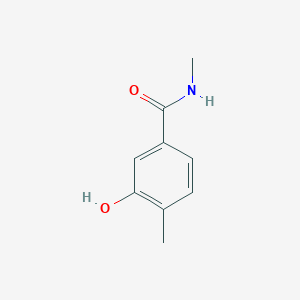
3-Hydroxy-N,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,4-dimethylbenzamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the third position and a dimethylamino group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-N,4-dimethylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its green, rapid, and mild conditions, as well as its high efficiency and eco-friendliness .
Industrial Production Methods: For industrial production, a novel method involves using 3-hydroxy-4-amino-N,N-dimethylbenzamide as a raw material. The raw material reacts with solid phosgene to simultaneously protect the amino and hydroxyl groups. A nitro group is selectively introduced through a nitration reaction, followed by hydrolysis deprotection to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-N,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Hydroxy-N,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethylamino group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
4-Hydroxy-N,N-dimethylbenzamide: Similar structure but with the hydroxyl group at the fourth position.
3-Bromo-N,N-dimethylbenzamide: Contains a bromine atom instead of a hydroxyl group at the third position.
Uniqueness: 3-Hydroxy-N,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and dimethylamino groups allows for versatile chemical reactivity and potential biological activities that are not observed in its analogs.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-hydroxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)11)9(12)10-2/h3-5,11H,1-2H3,(H,10,12) |
Clé InChI |
NCMZKJGEPZORTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


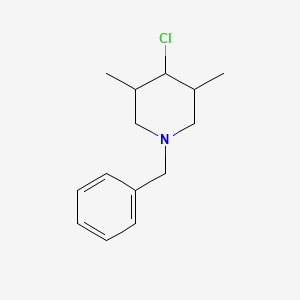
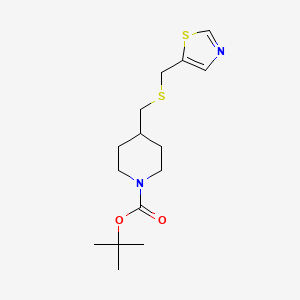
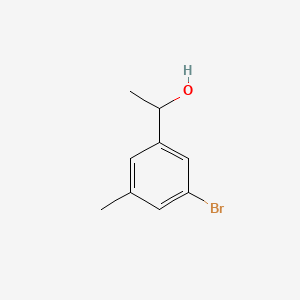
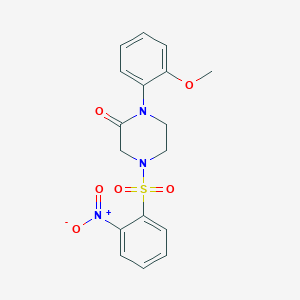

![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
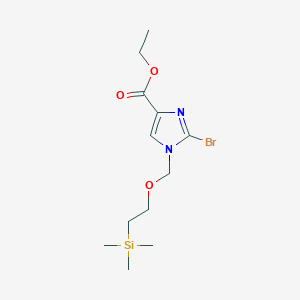

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
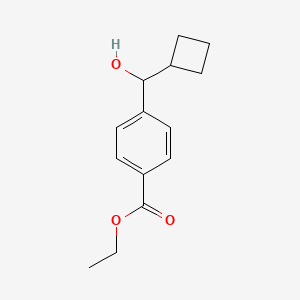
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
